molecular formula C44H64Cl4N4O4 B1191835 PTX-013 HCl

PTX-013 HCl

カタログ番号 B1191835
分子量: 854.82
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PTX013 is a potent, cytotoxic anti-tumor agents. PTX013 is particularly effective at inhibiting the growth of several human cancer cell lines, as well as drug resistant cancer cells. Mechanistically, PTX013 induces cell cycle arrest in sub-G1 and G0/G1 phases of e.g. SQ20B cells, a radio-resistant human head and neck carcinoma model. In the syngeneic B16F10 melanoma tumor mouse model, PTX013 (0.5 mg/Kg) inhibits tumor growth by about 50-fold better than parent PTX008.

科学的研究の応用

1. Carbon-Based Nanovectors for Drug Delivery

Berlin et al. (2010) demonstrated the use of hydrophilic carbon clusters (HCCs) PEGylated (PEG-HCCs) as effective drug delivery vehicles for Paclitaxel (PTX). This formulation showed stability and efficacy in reducing tumor volumes in an orthotopic murine model of oral squamous cell carcinoma, suggesting carbon nanomaterials as viable drug delivery systems (Berlin et al., 2010).

2. Low Concentration Impact on Cell Cycle Arrest

Giannakakou et al. (2001) found that low concentrations of PTX can inhibit cell proliferation without causing mitotic arrest. This study highlights the distinct cellular responses at varying PTX concentrations, contributing to a deeper understanding of its mechanistic action in cancer treatment (Giannakakou et al., 2001).

3. Magnetic Nanoparticle-Modified PTX for Prostate Cancer

Hua et al. (2010) developed a magnetic nanoparticle-based system for targeted therapy of prostate cancer using PTX. This approach enhanced the drug's thermal stability, water solubility, and cytotoxicity, indicating the potential of magnetically targeted drug delivery systems (Hua et al., 2010).

4. HCl Transport by Pt(II) Compound

Giannetto et al. (2013) explored the role of [Pt(H-(ethyl)2-dithiooxamidate)2] in the fast transport of HCl across a hydrophobic layer. This study provides insight into the transport mechanisms of HCl, potentially useful in drug delivery contexts (Giannetto et al., 2013).

5. Hydrotropic Solubilization of PTX

Lee et al. (2003) identified hydrotropic agents effective for increasing aqueous solubility of PTX, analyzing structural requirements for this property. This research can guide the synthesis of polymeric hydrotropes for poorly water-soluble drugs like PTX (Lee et al., 2003).

6. Herceptin-Functionalized PTX Nanocrystals

Noh et al. (2016) developed Herceptin-functionalized PTX nanocrystals targeting HER2-positive breast cancer cells. This study reveals the potential of targeted pure drug nanocrystal delivery in enhancing the efficiency of anticancer therapy (Noh et al., 2016).

7. Targeted Therapy for Hepatocellular Carcinoma

Zhao et al. (2021) synthesized nanoliposomes modified by glycyrrhetinic acid (GA) and ferric tetroxide (Fe3O4) for targeted delivery of PTX in hepatocellular carcinoma. This research offers a promising nano-targeted drug delivery system for treating HCC (Zhao et al., 2021).

特性

分子式

C44H64Cl4N4O4

分子量

854.82

外観

Solid powder

同義語

PTX013;  PTX-013;  PTX 013;  PTX-013 tetrahydrochloride;  PTX-013 HCl; 2,2/',2/'/',2/'/'/'-(1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayltetrakis(oxy))tetrakis(N,N-dimethylethan-1-amine) tetrahydrochloride

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。